The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Lysine Acetylation by p300/CBP
The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Lysine Acetylation by p300/CBP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous proteins p300 and CREB-binding protein (CBP) are master regulators of gene expression, functioning as histone acetyltransferases (HATs) that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, transcriptional activation, and the regulation of numerous cellular processes. Dysregulation of p300/CBP activity is implicated in a range of diseases, including cancer, making these enzymes critical targets for therapeutic development. This in-depth technical guide elucidates the core mechanism of lysine acetylation by p300/CBP, detailing the catalytic process, substrate recognition, and intricate regulatory networks. It provides a comprehensive overview of the quantitative kinetic and binding parameters, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
The Catalytic Engine: Mechanism of Acetylation
The histone acetyltransferase (HAT) activity of p300/CBP is central to its function as a transcriptional co-activator.[1] The catalytic mechanism is a subject of ongoing research, with significant evidence pointing towards a "hit-and-run" or Theorell-Chance kinetic model.[2][3] This model is distinct from the ternary complex mechanism utilized by other HAT families.[3]
In the Theorell-Chance mechanism, acetyl-CoA binds to the enzyme first, forming a stable binary complex.[3] The histone or non-histone protein substrate then transiently interacts with the enzyme surface, allowing the target lysine residue to enter the active site. Following the rapid transfer of the acetyl group, the acetylated protein is immediately released, without the formation of a stable ternary enzyme-substrate complex.
Key residues within the HAT domain are crucial for catalysis. Structural and mutational analyses have identified a conserved tyrosine and tryptophan residue as playing critical roles. The tyrosine likely functions as a general acid to protonate the CoA leaving group, while the tryptophan is thought to help orient the substrate lysine for nucleophilic attack on the acetyl group of acetyl-CoA.
The HAT domain itself is a structurally conserved core for acetyl-CoA binding, but it is flanked by regions that are important for substrate recognition and regulation. The overall structure of the p300 HAT domain consists of a central β-sheet surrounded by α-helices.
dot
Caption: The "Hit-and-Run" (Theorell-Chance) catalytic mechanism of p300/CBP.
Substrate Recognition and Specificity
p300 and CBP are known to acetylate all four core histones (H2A, H2B, H3, and H4) as well as a vast array of non-histone proteins, including transcription factors and other nuclear proteins. This broad substrate specificity is a hallmark of the p300/CBP family.
Several domains outside of the catalytic HAT core contribute to substrate recognition and the regulation of HAT activity. These include:
-
Bromodomain: This domain recognizes and binds to acetylated lysine residues, potentially tethering p300/CBP to chromatin regions that are already acetylated, thereby propagating the acetylation mark.
-
RING Domain: The RING domain can negatively regulate HAT activity by sterically hindering access to the active site.
-
TAZ (Transcriptional Adapter Zinc-binding) Domains (TAZ1 and TAZ2): These cysteine-histidine-rich domains are critical for protein-protein interactions, mediating the recruitment of p300/CBP to specific gene promoters through interactions with transcription factors. The TAZ2 domain has also been shown to be important for directing acetylation towards H3K27.
-
Other Domains: The KIX, IBiD, and other domains also serve as platforms for interaction with a multitude of cellular proteins, further dictating the localization and substrate specificity of p300/CBP.
While often treated as functionally redundant, p300 and CBP exhibit distinct substrate specificities, particularly under varying concentrations of acetyl-CoA or histone substrates. For instance, with limiting histone H3, p300 displays significantly higher specificity for H3K14 and H3K18 compared to CBP. Conversely, with a limiting tetramer substrate, CBP shows higher specificity, especially at H3K18.
dot
Caption: Domain architecture of p300/CBP and its interactions with substrates.
Regulation of p300/CBP Activity
The acetyltransferase activity of p300/CBP is tightly regulated through a variety of mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.
3.1. Post-Translational Modifications
-
Autoacetylation: p300/CBP undergoes intermolecular autoacetylation within a regulatory loop in the HAT domain. This modification is crucial for stimulating its catalytic activity.
-
Phosphorylation: Phosphorylation at multiple sites by various kinases can either positively or negatively regulate p300/CBP's HAT activity and its interactions with other proteins.
-
Other Modifications: Ubiquitination and SUMOylation have also been shown to modulate p300/CBP function.
3.2. Protein-Protein Interactions
The interaction of p300/CBP with a vast network of proteins is a primary mode of its regulation. The recruitment to specific genomic loci by transcription factors is a key determinant of its local activity. Furthermore, interactions with other co-activators and co-repressors can fine-tune its enzymatic function.
dot
Caption: Regulatory inputs modulating p300/CBP acetyltransferase activity.
Quantitative Data
The following tables summarize the kinetic parameters for p300 and CBP with various substrates. These values provide a quantitative basis for understanding their enzymatic efficiency and substrate preference.
Table 1: Steady-State Kinetic Parameters for p300 and CBP with Histone H3
| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| p300 | H3 | K14 | 1.8 ± 0.2 | 2.0 ± 0.5 | 900 |
| K18 | 1.5 ± 0.1 | 1.8 ± 0.3 | 833 | ||
| K23 | 0.9 ± 0.1 | 2.5 ± 0.6 | 360 | ||
| CBP | H3 | K18 | 5.0 ± 0.5 | 1.5 ± 0.3 | 3333 |
| K23 | 2.8 ± 0.3 | 2.0 ± 0.4 | 1400 |
Conditions: Limiting Histone H3 concentration.
Table 2: Steady-State Kinetic Parameters for p300 and CBP with Histone H3/H4 Tetramer
| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| p300 | H3/H4 | H4K16 | 10.0 ± 1.2 | 5.0 ± 1.0 | 2000 |
| CBP | H3/H4 | H3K18 | 30.0 ± 3.5 | 0.5 ± 0.1 | 60000 |
Conditions: Limiting Histone H3/H4 tetramer concentration.
Table 3: Kinetic Parameters for Acetyl-CoA
| Enzyme | Substrate | Km (μM) |
| p300 | Acetyl-CoA | 1 - 200 (varies by histone substrate) |
| CBP | Acetyl-CoA | 1 - 200 (varies by histone substrate) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of lysine acetylation by p300/CBP.
5.1. Expression and Purification of Recombinant p300/CBP HAT Domain
dot
Caption: Workflow for the expression and purification of the p300/CBP HAT domain.
Protocol:
-
Cloning: The cDNA encoding the HAT domain of human p300 or CBP is cloned into a suitable bacterial expression vector, such as pET-DUET, with an N-terminal polyhistidine tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl, 5 mM β-mercaptoethanol). Lysis is performed by sonication on ice.
-
Affinity Chromatography: The cleared lysate is applied to a Ni-NTA affinity column. The column is washed extensively, and the His-tagged protein is eluted with an imidazole gradient.
-
Proteolysis (Optional but recommended for structural studies): To remove flexible loops that can interfere with crystallization, limited proteolysis with an enzyme like trypsin can be performed.
-
Ion-Exchange Chromatography: The eluted protein is further purified by ion-exchange chromatography to separate it from contaminants and the protease.
-
Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to obtain a homogenous protein preparation.
-
Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.
5.2. In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter-Binding Assay)
dot
Caption: Workflow for a radioactive in vitro HAT assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified recombinant p300/CBP enzyme (e.g., 10-50 nM).
-
Histone substrate (e.g., 10-100 µM of a histone peptide like H4 1-20, or 1-5 µM of full-length histones).
-
HAT assay buffer (e.g., 50 mM HEPES pH 7.9, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
-
Reaction Initiation: Initiate the reaction by adding radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA) to a final concentration of 1-50 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Quenching and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper discs multiple times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Scintillation Counting: Place the dried P81 paper discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are proportional to the HAT activity.
5.3. Immunoprecipitation (IP) followed by HAT Assay
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed p300/CBP in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for p300 or CBP overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complex.
-
-
Washing: Wash the immunoprecipitated beads several times with wash buffer to remove non-specific binding proteins.
-
HAT Assay: Resuspend the beads in HAT assay buffer and perform the in vitro HAT assay as described in section 5.2, using the immunoprecipitated p300/CBP as the enzyme source.
Conclusion and Future Directions
The intricate mechanism of lysine acetylation by p300/CBP underscores their central role in regulating the eukaryotic genome. Their unique "hit-and-run" catalytic mechanism, broad substrate specificity, and complex regulatory network provide multiple avenues for therapeutic intervention. The development of specific and potent inhibitors of p300/CBP is a promising strategy for the treatment of cancer and other diseases characterized by aberrant transcriptional programs. Future research will likely focus on further dissecting the specific roles of p300 and CBP, understanding the interplay of different post-translational modifications in regulating their activity, and developing next-generation therapeutics with improved specificity and efficacy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these critical enzymes and their role in health and disease.
